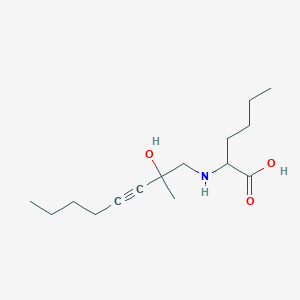
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, commonly known as L-NOARG, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a critical role in various physiological and pathological processes, and its inhibition has become a promising therapeutic target for several diseases. L-NOARG has been extensively studied for its potential therapeutic applications in cardiovascular, neurological, and inflammatory disorders.
Mécanisme D'action
L-NOARG inhibits N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, which is responsible for the production of NO from L-arginine. By inhibiting N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, L-NOARG reduces the production of NO and its downstream effects. The inhibition of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine by L-NOARG is reversible and competitive, meaning that it competes with L-arginine for the active site of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine.
Biochemical and Physiological Effects:
L-NOARG has been shown to have various biochemical and physiological effects. It has been reported to decrease blood pressure, inhibit platelet aggregation, reduce inflammation, and modulate neurotransmission. L-NOARG has also been shown to have anti-cancer properties by inhibiting tumor growth and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using L-NOARG in lab experiments is its potency and specificity towards N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine inhibition. It is also readily available and easy to synthesize. However, L-NOARG has some limitations, including its short half-life and potential off-target effects. It is also important to note that the effects of L-NOARG may vary depending on the experimental conditions and the type of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine being inhibited.
Orientations Futures
There are several future directions for the use of L-NOARG in scientific research. One potential area of research is the development of NO-based therapies for various diseases, including cardiovascular, neurological, and inflammatory disorders. Another area of research is the investigation of the role of NO in cancer and the development of NO-based cancer therapies. Additionally, further studies are needed to elucidate the precise mechanisms of action of L-NOARG and its potential off-target effects.
Méthodes De Synthèse
L-NOARG can be synthesized by reacting L-norleucine with 2-hydroxy-2-methyl-3-butyn-2-ol in the presence of a base catalyst, followed by esterification with an acid chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
L-NOARG has been widely used in scientific research to investigate the role of NO in various physiological and pathological processes. It has been used to study the mechanisms of NO-mediated vasodilation, neurotransmission, and inflammation. L-NOARG has also been used to investigate the role of NO in cancer and to develop NO-based cancer therapies.
Propriétés
IUPAC Name |
2-[(2-hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-4-6-8-9-11-15(3,19)12-16-13(14(17)18)10-7-5-2/h13,16,19H,4-8,10,12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWNBYAIDCPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(CNC(CCCC)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6136822.png)
![5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6136832.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)
![(3aS*,5S*,9aS*)-2,5-bis(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6136879.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)